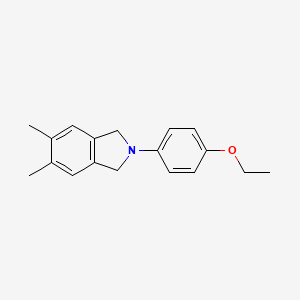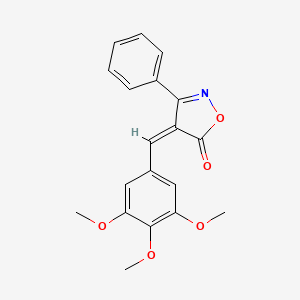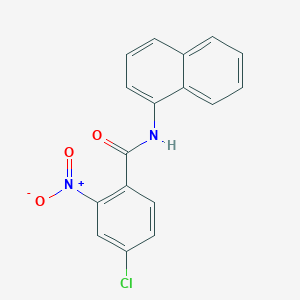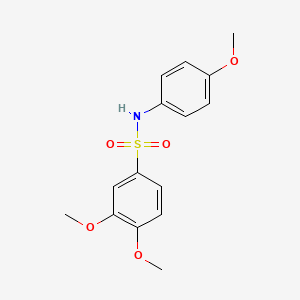
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide, also known as MPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to exhibit numerous biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mechanism of Action
The mechanism of action of N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide involves its binding to the active site of carbonic anhydrase, thereby inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are important in the regulation of pH in the body. The inhibition of carbonic anhydrase has also been shown to have anti-inflammatory effects, making this compound a potential therapeutic agent for inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit numerous biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, it has been shown to inhibit the activity of other enzymes such as urease and cholinesterase. It has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide has several advantages as a tool for scientific research. It is a relatively inexpensive compound that is easy to synthesize. It has also been found to be stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, this compound has some limitations. Its solubility in water is relatively low, which can make it difficult to work with in aqueous solutions. Additionally, its inhibition of carbonic anhydrase can lead to changes in pH, which may affect the results of experiments.
Future Directions
There are several potential future directions for research on N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide. One area of interest is the development of new therapeutic agents based on its inhibition of carbonic anhydrase. Another area of research is the exploration of its potential as an antimicrobial agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Synthesis Methods
The synthesis of N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide involves the reaction of 6-methyl-2-pyridineamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as a yellow crystalline solid. The yield of the reaction can be improved by using a solvent such as dichloromethane or chloroform.
Scientific Research Applications
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. This inhibition has been shown to have potential applications in the treatment of diseases such as glaucoma and epilepsy.
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-3-2-4-12(13-9)14-20(18,19)11-7-5-10(6-8-11)15(16)17/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWKTNXKKSBWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)





![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)

![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)

